Lipophilicity: XLogP3-AA Comparison
The target compound exhibits an intermediate lipophilicity profile (XLogP3-AA = 3.3) [1] that lies between the non-fluorinated 2-(methylthio)benzothiazole (XLogP3-AA = 3.02–3.15) [2] and the 2-unsubstituted 4-fluorobenzothiazole (LogP = 2.39 ± 0.31) . This fine-tuning of logP is critical for optimizing membrane permeability while mitigating excessive hydrophobic binding and potential off-target promiscuity.
| Evidence Dimension | Lipophilicity (XLogP3-AA or LogP) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-(Methylthio)benzothiazole: 3.02–3.15; 4-Fluorobenzothiazole: 2.39 ± 0.31 |
| Quantified Difference | ~0.15–0.28 higher than 2-(methylthio) analog; ~0.91 higher than 4-fluorobenzothiazole |
| Conditions | Computed by XLogP3 (PubChem) or predicted LogP |
Why This Matters
In medicinal chemistry, a logP range of 2–4 is often desirable for balancing aqueous solubility and passive diffusion; the precise value of 3.3 positions this compound favorably for blood-brain barrier penetration and cellular uptake studies.
- [1] 4-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/19391751 View Source
- [2] 2-(Methylthio)benzothiazole. Plantaedb. https://plantaedb.com/compound/2-methylthio-benzothiazole View Source
